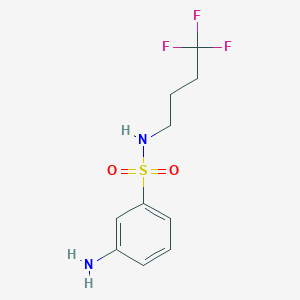

3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide

説明

特性

IUPAC Name |

3-amino-N-(4,4,4-trifluorobutyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O2S/c11-10(12,13)5-2-6-15-18(16,17)9-4-1-3-8(14)7-9/h1,3-4,7,15H,2,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLKWSRULDHFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Key Intermediates

- 4-Aminobenzenesulfonamide is a common starting material for sulfonamide synthesis, which can be modified through substitution reactions.

- The trifluorobutyl group can be introduced via nucleophilic substitution or reductive amination using 4,4,4-trifluorobutyl amines or related precursors.

- Protecting groups such as benzyloxycarbonyl (Cbz) are often employed on amino groups during intermediate steps to avoid side reactions and allow selective transformations.

Sulfonamide Formation

- The sulfonamide bond is formed by reacting a sulfonyl chloride derivative (e.g., 4-aminobenzenesulfonyl chloride) with the amine bearing the trifluorobutyl substituent.

- This reaction is typically carried out in an inert solvent such as toluene or dichloromethane under controlled temperature conditions (e.g., 40–90 °C) to optimize yield and selectivity.

- The molar ratio of amine to sulfonyl chloride is carefully controlled, often ranging from 1:1 to excess amine to drive the reaction to completion.

Introduction of the Trifluorobutyl Side Chain

- The trifluorobutyl moiety can be introduced via nucleophilic substitution of a suitable leaving group on a butyl chain or by reductive amination of 4,4,4-trifluorobutanal with the amino group of the benzene sulfonamide intermediate.

- Reaction conditions often involve mild heating and the use of catalysts or reducing agents compatible with the sulfonamide functionality.

- This step may be preceded or followed by deprotection of amino groups if protecting groups were used.

Protection and Deprotection Steps

- Amino groups on the benzene ring or side chains are protected using groups such as benzyloxycarbonyl (Cbz) to prevent unwanted reactions during intermediate steps.

- Deprotection is achieved via catalytic hydrogenation or acid treatment, depending on the protecting group used, to yield the free amino functionality in the final compound.

Crystallization and Purification

- Crystallization is a critical step for obtaining the sulfonamide in pure form with good yield.

- Techniques involve controlling pH, solvent polarity, and temperature to optimize crystal formation and purity.

- Common solvents include polar aprotic solvents such as methanol, ethyl acetate, or mixtures thereof.

Process Parameters and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Amination | 40–90 °C, toluene solvent | Molar ratio amine:sulfonyl chloride 1:1 to 1:15 |

| Sulfonylation | Room temperature to reflux | Use of p-nitrobenzenesulfonyl chloride in some cases |

| Protection (Cbz) | Room temperature or mild heating | Protects amino groups during multi-step synthesis |

| Deprotection | Catalytic hydrogenation or acid | Selective removal of protecting groups |

| Crystallization | pH and concentration controlled | Improves purity and yield |

Research Findings and Industrial Relevance

- The patent literature describes stereoselective and scalable processes for sulfonamide derivatives with amino substituents on the benzene ring, employing commercially available starting materials and safe reagents suitable for industrial production.

- The process benefits from improved crystallization techniques that enhance purity and yield while maintaining stereochemical integrity.

- The use of one-pot procedures and omission of intermediate purifications have been reported to improve efficiency and reduce costs.

- Reaction steps are optimized to be stereoselective, providing pure stereoisomeric forms of the target compound.

Summary Table of Key Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Amination | 4-aminobenzenesulfonyl chloride + 4,4,4-trifluorobutyl amine, toluene, 60–90 °C | Formation of N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide |

| 2 | Protection | Benzyloxycarbonyl chloride, base, mild heating | Protected amino intermediate |

| 3 | Sulfonylation | p-Nitrobenzenesulfonyl chloride, solvent reflux | Sulfonylated intermediate |

| 4 | Deprotection | Catalytic hydrogenation or acid treatment | Free amino sulfonamide |

| 5 | Crystallization | Controlled pH, polar solvents, temperature | Pure crystalline this compound |

化学反応の分析

3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Trifluorobutyl Chain: The target compound’s 4,4,4-trifluorobutyl chain distinguishes it from analogs with shorter fluorinated or non-fluorinated alkyl groups. This chain enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 3-amino-N-(pyridin-2-yl)benzene-1-sulfonamide (MW: 275.29; mp: 254–256°C) .

- Amino Group Positioning: The 3-amino substitution on the benzene ring is conserved in most analogs, suggesting its role in maintaining electronic interactions with biological targets.

生物活性

3-Amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide, with the CAS number 1550544-20-1, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a trifluorobutyl group, which may influence its pharmacological properties and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is . Its structure includes an amino group and a sulfonamide moiety, both of which are critical for its biological activity. The presence of the trifluorobutyl group may enhance lipophilicity and alter the compound's interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃F₃N₂O₂S |

| Molecular Weight | 292.28 g/mol |

| CAS Number | 1550544-20-1 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit varying degrees of antibacterial activity. A study focused on related compounds demonstrated effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties.

Case Studies

- Antibacterial Efficacy : A study investigated a series of sulfonamide derivatives for their antibacterial properties. The results indicated that certain modifications to the sulfonamide structure significantly enhanced efficacy against Gram-positive and Gram-negative bacteria . While specific data on the trifluorobutyl derivative were not reported, the trends observed in related compounds suggest potential activity.

- Inhibition Studies : In vitro studies on sulfonamides have shown that they can effectively inhibit enzymes involved in bacterial metabolism. For instance, compounds with similar structures were found to have IC50 values in the micromolar range against DHPS . It is plausible that this compound could exhibit comparable inhibition.

Toxicity and Safety Profile

An evaluation of toxicity profiles for related compounds indicates that while many sulfonamides are generally well-tolerated, some can exhibit adverse effects such as hypersensitivity reactions or hematological issues . Further studies are needed to fully elucidate the safety profile of this compound.

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of 3-aminobenzenesulfonyl chloride with 4,4,4-trifluorobutylamine under basic conditions (e.g., pyridine or triethylamine). Metal coordination studies (e.g., with Cu²⁺ or Zn²⁺) can help stabilize intermediates and improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for high purity (>95%). Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Methodological Answer:

- Spectroscopy: Use UV-Vis (λ~260–300 nm for sulfonamide absorption) and FT-IR (S=O stretching at ~1150–1350 cm⁻¹, N-H bending at ~1600 cm⁻¹) to confirm functional groups .

- X-ray Crystallography: Resolve crystal structures to analyze bond lengths (e.g., S-N distances ~1.63 Å) and packing interactions, as demonstrated for analogous sulfonamides .

- NMR: ¹H/¹³C NMR (DMSO-d₆) can confirm trifluorobutyl chain integration (δ ~2.5–3.5 ppm for CF₃ protons) and aromatic proton environments .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

Methodological Answer: The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), disrupting folate synthesis in bacteria. The trifluorobutyl moiety enhances lipophilicity, improving membrane permeability. Validate via enzyme inhibition assays (IC₅₀ measurements) and comparative studies with 4-(1-hydroxyethyl)benzene-1-sulfonamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation: Replace the trifluorobutyl chain with perfluorobutyl or morpholinyl groups (see ) to assess steric/electronic effects.

- Bioisosteric Replacement: Substitute the benzene ring with pyrimidine (e.g., EP 4 374 877 A2 derivatives) to modulate target affinity .

- TRPM8 Antagonism: Test analogs for TRPM8 channel inhibition using calcium flux assays, referencing N-(furan-2-ylmethyl) sulfonamide derivatives .

Q. What computational strategies predict binding modes with target proteins?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with DHPS or TRPM8. Focus on hydrogen bonding (sulfonamide O atoms) and hydrophobic contacts (trifluorobutyl chain) .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes in physiological conditions .

Q. How can contradictory data on metal coordination behavior be resolved?

Methodological Answer: Conflicting reports on metal-sulfonamide stability (e.g., Cu²⁺ vs. Zn²⁺) require:

- pH-Dependent Studies: Monitor coordination via UV-Vis titrations (pH 5–9) to identify optimal binding conditions .

- ESI-MS: Confirm complex stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios) .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?

Methodological Answer:

- Chiral HPLC: Use Chiralpak IC/AD-H columns with hexane/isopropanol mobile phases.

- CD Spectroscopy: Detect Cotton effects at ~220–250 nm for enantiopure samples .

Q. How does the compound’s stability vary under physiological conditions?

Methodological Answer:

Q. What in vitro/in vivo models validate its therapeutic potential?

Methodological Answer:

- In Vitro: Use MIC assays against E. coli (ATCC 25922) and cytotoxicity screening in HEK-293 cells (CC₅₀ > 100 µM for selectivity) .

- In Vivo: Administer in murine infection models (e.g., S. aureus sepsis) at 10–50 mg/kg doses, monitoring bacterial load reduction and pharmacokinetics (t₁/₂, Cₘₐₓ) .

Q. How can synthetic byproducts be minimized during large-scale production?

Methodological Answer:

- Flow Chemistry: Use microreactors to control exothermic reactions (e.g., sulfonylation) and reduce side products .

- Process Optimization: Adjust stoichiometry (amine:chloride ratio 1.1:1) and reaction time (<4 hours at 0–5°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。